N-(3-bromo-4-fluorobenzyl)acetamide
Description
N-(3-Bromo-4-fluorobenzyl)acetamide is a halogenated acetamide derivative characterized by a benzyl group substituted with bromo (Br) and fluoro (F) groups at the 3- and 4-positions, respectively, and an acetamide (-NHCOCH₃) functional group. Halogenated acetamides are frequently explored in medicinal chemistry due to their enhanced lipophilicity, metabolic stability, and receptor-binding capabilities, particularly in oncology and neurology .
Properties
Molecular Formula |
C9H9BrFNO |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H9BrFNO/c1-6(13)12-5-7-2-3-9(11)8(10)4-7/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
YQJVKHSFPPHPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among acetamide derivatives include halogenation patterns, substituent positions, and modifications to the acetamide backbone. These differences influence molecular geometry, crystallinity, and intermolecular interactions.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Table 2: Functional Comparisons
Key Observations :
- Receptor Targeting : Bromo and fluoro substituents in [(18)F] analogs enhance sigma receptor affinity, crucial for tumor imaging .
- Metabolic Stability : Chloro and hydroxyl groups (e.g., in paracetamol derivatives) influence metabolic pathways and photodegradation .
- Ecological Roles : Alkyl substituents (e.g., 3-methylbutyl) confer pheromone activity in insects .
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